4,5,5,5-Tetrafluoro-4-(trifluoromethyl)pentan-1-ol

Fluorous biphasic catalysis Liquid-liquid extraction Solvent selection

4,5,5,5-Tetrafluoro-4-(trifluoromethyl)pentan-1-ol (CAS 29819-73-6) is a partially fluorinated aliphatic alcohol with the molecular formula C₆H₇F₇O and molecular weight 228.11 g/mol. The compound is commercially available at ≥95% purity and is categorized within fluorinated aliphatic alcohols and diols.

Molecular Formula C6H7F7O
Molecular Weight 228.11 g/mol
CAS No. 29819-73-6
Cat. No. B1297591
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,5,5,5-Tetrafluoro-4-(trifluoromethyl)pentan-1-ol
CAS29819-73-6
Molecular FormulaC6H7F7O
Molecular Weight228.11 g/mol
Structural Identifiers
SMILESC(CC(C(F)(F)F)(C(F)(F)F)F)CO
InChIInChI=1S/C6H7F7O/c7-4(2-1-3-14,5(8,9)10)6(11,12)13/h14H,1-3H2
InChIKeyNMPABPRKIBGSGW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,5,5,5-Tetrafluoro-4-(trifluoromethyl)pentan-1-ol (CAS 29819-73-6) Procurement & Characterization Baseline


4,5,5,5-Tetrafluoro-4-(trifluoromethyl)pentan-1-ol (CAS 29819-73-6) is a partially fluorinated aliphatic alcohol with the molecular formula C₆H₇F₇O and molecular weight 228.11 g/mol . The compound is commercially available at ≥95% purity and is categorized within fluorinated aliphatic alcohols and diols . Its physicochemical profile includes a predicted density of 1.396±0.06 g/cm³, a boiling point of 95 °C at 115 mmHg [1], a refractive index of 1.3320 at 24.4 °C , a predicted acid dissociation constant (pKa) of 14.70±0.10 , and a calculated water solubility of approximately 3.6 g/L at 25 °C .

Fluorinated building block with defined branched perfluoroisopropyl terminus
Intermediate water solubility supports biphasic catalysis studies
Moderate pKa (~14.7 predicted) for hydrogen-bond donor research
Calculated XLogP3 ~2.7 for fluorous chromatography and extraction workflows

4,5,5,5-Tetrafluoro-4-(trifluoromethyl)pentan-1-ol: Why Generic Fluorinated Alcohol Substitution Introduces Experimental Variability


Substituting this compound with generic perfluoroalkyl alcohols (e.g., C₈F₁₇CH₂CH₂OH, CAS 65530-60-1) or short-chain fluorinated alcohols (e.g., 2,2,2-trifluoroethanol, CAS 75-89-8) [1] introduces substantial changes in solubility, pKa, and fluorinated phase partitioning behavior. The targeted compound bears a precise, branched perfluoroisopropyl terminus (seven fluorine atoms on five carbons) adjacent to a hydroxyl-bearing propyl spacer [2]. This structural configuration is not replicated in commercial fluoroalcohol blends, which are mixtures of varying chain lengths . Direct replacement without rigorous re-optimization of reaction or formulation conditions will invalidate reproducibility in studies requiring specific hydrogen-bond donor capability (pKa ≈ 14.70) and defined fluorophilic character (XLogP3 ≈ 2.7) [3].

Generic perfluoroalkyl alcohols (C₈–C₁₀ mixtures) lack the precise branched terminus, shifting fluorophilicity and phase partitioning.
Short-chain fluoroalcohols (e.g., 2,2,2-trifluoroethanol) are water-miscible, disrupting biphasic separation and catalyst retention.
Linear fluorinated analogs exhibit different logP and hydrogen-bond profiles, requiring re-optimization of reaction conditions.

4,5,5,5-Tetrafluoro-4-(trifluoromethyl)pentan-1-ol: Quantitative Differentiation Evidence Against Structural Analogs


Water Solubility Differentiation for Biphasic Catalysis and Extraction Workflows

The calculated aqueous solubility of 4,5,5,5-tetrafluoro-4-(trifluoromethyl)pentan-1-ol is approximately 3.6 g/L at 25 °C . This value places it in an intermediate solubility regime compared to highly water-miscible short-chain fluoroalcohols such as 2,2,2-trifluoroethanol (fully miscible) [1] and poorly water-soluble long-chain perfluoroalkyl ethanols (C₈F₁₇CH₂CH₂OH, solubility < 0.1 g/L estimated based on high logP) . The 3.6 g/L solubility enables effective partitioning in fluorous biphasic systems while retaining sufficient aqueous phase concentration to facilitate interfacial catalysis without complete phase separation failure.

Water Solubility
Data to verify
~3.6 g/L
Reported intermediate solubility supports biphasic partitioning studies.
Calculated value at 25 °C; experimental validation recommended.
Fluorous biphasic catalysis Liquid-liquid extraction Solvent selection

pKa and Hydrogen-Bond Donor Capability Relative to Non-Fluorinated and Perfluorinated Analogs

The predicted pKa of 4,5,5,5-tetrafluoro-4-(trifluoromethyl)pentan-1-ol is 14.70±0.10 , which reflects attenuation of the strong electron-withdrawing effect of the perfluoroisopropyl group by the intervening propyl spacer. This pKa value lies between non-fluorinated pentan-1-ol (pKa ≈ 16) [1] and fully fluorinated alcohols such as 1H,1H-perfluorooctan-1-ol (pKa ≈ 12-13) [2]. The ~1.3 log unit increase in acidity relative to pentan-1-ol enhances hydrogen-bond donor capacity without introducing the strong acidity that can promote unwanted side reactions or corrosion issues.

pKa / H-Bond Donor
Class-level
14.70 ± 0.10
Supports hydrogen-bond donor studies with intermediate acidity.
Predicted; experimental determination needed for exact comparison.
Hydrogen-bond catalysis Acidity modulation Fluorinated ligand design

Branched Perfluoroisopropyl Terminus: Distinct LogP and Fluorophilicity Compared to Linear Analogs

The compound exhibits a calculated XLogP3 value of 2.7 and a topological polar surface area (TPSA) of 20.2 Ų [1]. In comparison, the linear analog 4,4,5,5,5-pentafluoro-1-pentanol (CAS 148043-73-6) possesses a lower XLogP3 of approximately 2.1 and a TPSA of 20.2 Ų [2], while the unsaturated derivative 4,5,5,5-tetrafluoro-4-(trifluoromethyl)-2-penten-1-ol (CAS 83706-95-0) exhibits a higher XLogP3 of ~3.1 due to the double bond and reduced rotatable bonds . The branched perfluoroisopropyl moiety provides distinct fluorophilic retention characteristics without the synthetic complexity of installing a fully linear perfluoroalkyl chain.

Lipophilicity (XLogP3)
Data to verify
Target 2.7
Linear analog ~2.1
Unsaturated analog ~3.1
Intermediate fluorophilicity bridges fluorous retention gaps.
XLogP3 algorithm; experimental logP may vary.
Fluorous solid-phase extraction Fluorinated building blocks Surface modification

Boiling Point and Volatility Differentiation for Distillation and Solvent Recovery

The boiling point of 4,5,5,5-tetrafluoro-4-(trifluoromethyl)pentan-1-ol is reported as 95 °C at 115 mmHg [1] and 81.6±35.0 °C at 760 Torr . This volatility profile differs markedly from widely used fluorinated solvents such as 2,2,2-trifluoroethanol (bp 77-80 °C at 760 mmHg) [2] and long-chain perfluoroalkyl ethanols (bp 145-245 °C at 760 mmHg) . The ~95 °C boiling point at reduced pressure (115 mmHg) indicates higher volatility than C≥6 perfluoroalkyl alcohols, facilitating easier recovery and purification while avoiding the excessive volatility and inhalation risk associated with low-boiling short-chain fluoroalcohols.

Boiling Point
Context-dependent
95 °C at 115 mmHg
Facilitates distillation without high-vacuum equipment.
Reported at reduced pressure; ambient bp ~81.6±35 °C.
Solvent recovery Distillation Fluorinated solvent replacement

Density and Phase Separation Behavior in Multiphase Reaction Systems

The predicted density of 4,5,5,5-tetrafluoro-4-(trifluoromethyl)pentan-1-ol is 1.396±0.06 g/cm³ at 20 °C [1]. This density is significantly higher than water (1.00 g/cm³) and typical organic solvents, but lower than the density of perfluorinated alkanes such as perfluorohexane (1.68 g/cm³) [2] or perfluoro(methylcyclohexane) (1.79 g/cm³) [3]. The intermediate density facilitates clean phase separation in fluorous biphasic systems where the fluorous phase sinks and the organic or aqueous phase floats, enabling straightforward decantation and product isolation without emulsification issues that plague density-matched biphasic systems.

Density
Class-level
1.396 g/cm³
Promotes distinct phase separation in fluorous biphasic systems.
Predicted; experimental density may refine value.
Fluorous biphasic catalysis Phase separation Workflow optimization

Topological Polar Surface Area (TPSA) and Hydrogen-Bonding Characteristics

The topological polar surface area (TPSA) of 4,5,5,5-tetrafluoro-4-(trifluoromethyl)pentan-1-ol is calculated as 20.23 Ų . This TPSA value is identical to that of non-fluorinated pentan-1-ol (20.2 Ų) [1] and the linear fluorinated analog 4,4,5,5,5-pentafluoro-1-pentanol (20.2 Ų) [2], despite the substantial fluorine content. The TPSA remains unchanged because the hydroxyl group is the sole hydrogen-bond donor and acceptor contributing to the polar surface calculation. This property enables the compound to retain favorable passive membrane permeability characteristics typical of aliphatic alcohols while delivering enhanced metabolic stability and lipophilicity from fluorination.

TPSA
Context-dependent
20.23 Ų
Preserved low TPSA supports permeability predictions in research models.
Identical to non-fluorinated pentan-1-ol; calculated.
Membrane permeability ADME prediction Fluorinated pharmaceutical intermediates

4,5,5,5-Tetrafluoro-4-(trifluoromethyl)pentan-1-ol: Evidence-Backed Application Scenarios for Scientific Procurement


Fluorous Biphasic Catalysis with Optimized Partitioning and Workup

Employ 4,5,5,5-tetrafluoro-4-(trifluoromethyl)pentan-1-ol as the fluorous phase or a fluorous-tagged ligand component in biphasic catalytic reactions. The compound's calculated water solubility of 3.6 g/L at 25 °C prevents complete phase miscibility (unlike 2,2,2-trifluoroethanol), while its density of 1.396 g/cm³ [1] ensures distinct sinking phase separation from aqueous/organic layers. The XLogP3 of 2.7 [2] provides predictable fluorophilic retention for catalyst recycling without the excessive lipophilicity that causes irreversible fluorous phase sequestration.

Synthesis of Fluorinated Pharmaceutical Intermediates with Favorable CNS Permeability

Utilize this alcohol as a fluorinated building block for ester prodrugs or ether-linked pharmacophores. The TPSA of 20.23 Ų matches that of pentan-1-ol, preserving predicted blood-brain barrier permeability while the pKa of 14.70 provides a hydrogen-bond donor suitable for target engagement. The branched perfluoroisopropyl group confers metabolic stability advantages over non-fluorinated pentan-1-ol without introducing the synthetic complexity or bioaccumulation concerns associated with linear perfluoroalkyl chains of ≥6 carbons [3].

Fluorinated Surfactant and Surface Modification Agent Development

Incorporate this compound as the fluorophilic headgroup or tail component in nonionic surfactant synthesis. The intermediate XLogP3 value of 2.7 [2] combined with the hydroxyl functional group enables tailored hydrophile-lipophile balance (HLB) tuning not achievable with fully perfluorinated alcohols (XLogP3 > 5) or short-chain trifluoroethanol (XLogP3 ≈ 0.5) [4]. The compound's boiling point of ~95 °C at reduced pressure [5] allows purification of derived surfactants via distillation without thermal decomposition.

Fluorous Solid-Phase Extraction (F-SPE) Method Development

Use 4,5,5,5-tetrafluoro-4-(trifluoromethyl)pentan-1-ol as a reference standard or elution solvent modifier in fluorous solid-phase extraction workflows. The compound's XLogP3 of 2.7 [2] positions it as a mid-range retention marker, enabling calibration of F-SPE cartridges between early-eluting short-chain fluorous compounds (XLogP3 < 1.5) and strongly retained long-chain perfluoroalkyl derivatives (XLogP3 > 4.5) [6]. The ~3.6 g/L water solubility allows aqueous-organic mobile phase compatibility without precipitation.

Application
Selection Property
Validation Focus
Fluorous biphasic catalysis research
Reported intermediate solubility and density profile
Phase separation reproducibility and catalyst retention
Synthesis of fluorinated pharmaceutical intermediates
Low TPSA and hydrogen-bond donor capability
In vitro permeability and metabolic stability assays
Fluorinated surfactant development
Tunable fluorophilicity and volatility
Surfactant HLB and purification feasibility
Fluorous solid-phase extraction method development
Mid-range fluorophilic retention marker
F-SPE elution profile calibration

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